3,4,5-Trichlorophenylhydrazine
Overview
Description
3,4,5-Trichlorophenylhydrazine is a chemical compound with the molecular formula C6H5Cl3N2 It is a derivative of phenylhydrazine, where three chlorine atoms are substituted at the 3rd, 4th, and 5th positions of the phenyl ring
Synthetic Routes and Reaction Conditions:
Chlorination of Phenylhydrazine: One common method involves the chlorination of phenylhydrazine.
Diazotization and Reduction: Another method involves diazotizing 3,4,5-trichloroaniline to form the corresponding diazonium salt, which is then reduced to this compound using reducing agents such as sodium sulfite.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistency in the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often forming corresponding azo compounds.
Reduction: It can be reduced to form various hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc dust.
Nucleophiles: Ammonia, amines, thiols.
Major Products:
Azo Compounds: Formed through oxidation.
Hydrazine Derivatives: Formed through reduction.
Substituted Phenylhydrazines: Formed through nucleophilic substitution.
Scientific Research Applications
3,4,5-Trichlorophenylhydrazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of hydrazine-based drugs.
Industry: Utilized in the production of herbicides, insecticides, and photographic chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-Trichlorophenylhydrazine involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
- 2,4,6-Trichlorophenylhydrazine
- 4-Chlorophenylhydrazine
- 2,3,4,5,6-Pentachlorophenylhydrazine
Comparison: 3,4,5-Trichlorophenylhydrazine is unique due to the specific positioning of chlorine atoms, which influences its reactivity and interaction with other molecules. Compared to 2,4,6-Trichlorophenylhydrazine, it exhibits different chemical behavior and biological activity due to the distinct electronic effects of the chlorine substituents .
Properties
IUPAC Name |
(3,4,5-trichlorophenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2/c7-4-1-3(11-10)2-5(8)6(4)9/h1-2,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGXYLFIPXXYDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459072 | |
Record name | 3,4,5-TRICHLOROPHENYLHYDRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
740734-20-7 | |
Record name | 3,4,5-TRICHLOROPHENYLHYDRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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